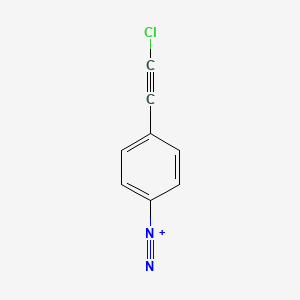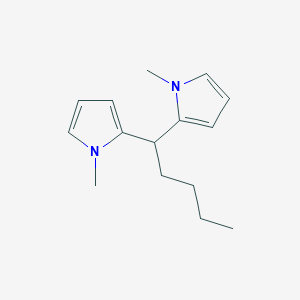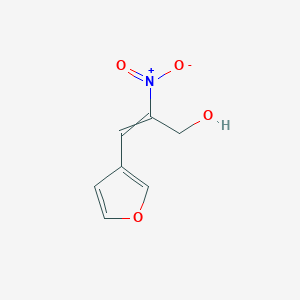
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-: is a chemical compound that belongs to the class of organotin compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a tributylstannyl group. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the second carbon atom is in the S (sinister, left) form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Tin oxides and the corresponding oxidized pyrrolidine derivative.
Reduction: The corresponding pyrrolidine derivative without the tributylstannyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is used to develop bioactive molecules with potential therapeutic applications. The pyrrolidine ring is a common scaffold in drug design due to its ability to interact with biological targets.
Industry: In the industrial sector, Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used in the production of polymers and materials with specific properties. Its organotin component can impart stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tributylstannyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without any substituents.
1-Ethylpyrrolidine: A simpler derivative with only an ethyl group.
2-(Tributylstannyl)pyrrolidine: A derivative with only the tributylstannyl group.
Uniqueness: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is unique due to the combination of the ethyl and tributylstannyl groups, which confer specific chemical and physical properties. The stereochemistry (2S) also plays a crucial role in its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
833698-63-8 |
|---|---|
Formule moléculaire |
C18H39NSn |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
tributyl-[(2S)-1-ethylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C6H12N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h5H,2-4,6H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
IUVIPOGTYLZURA-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)




![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)



